molecular formula C18H14F2N4O2 B10950041 2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline

2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10950041
M. Wt: 356.3 g/mol
InChI Key: LDCBPSYVDQXNHU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with difluoromethoxy and ethoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core via a Dimroth-like rearrangement . Another approach includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid, followed by a Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of difluoromethoxy and ethoxy groups enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C18H14F2N4O2

Molecular Weight

356.3 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H14F2N4O2/c1-2-25-15-9-11(7-8-14(15)26-18(19)20)16-22-17-12-5-3-4-6-13(12)21-10-24(17)23-16/h3-10,18H,2H2,1H3

InChI Key

LDCBPSYVDQXNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)OC(F)F

Origin of Product

United States

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